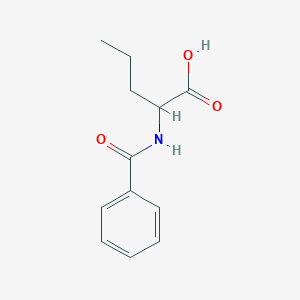

2-Benzamidopentanoic acid

Description

Properties

IUPAC Name |

2-benzamidopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHOLHABBQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316724 | |

| Record name | L-Norvaline, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34337-10-5 | |

| Record name | NSC306115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Norvaline, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Norvaline via Schotten-Baumann Reaction

The Schotten-Baumann method is a classical approach for acylating amines. Norvaline reacts with benzoyl chloride in a biphasic system (aqueous base and organic solvent), yielding 2-benzamidopentanoic acid.

Procedure :

-

Norvaline (1.17 g, 10 mmol) is suspended in 20 mL of 10% NaOH.

-

Benzoyl chloride (1.41 g, 10 mmol) is added dropwise at 0–5°C with vigorous stirring.

-

The mixture is stirred for 2 hours, acidified with HCl (pH 2–3), and extracted with ethyl acetate.

-

The organic layer is dried (NaSO) and concentrated to yield the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 2 hours |

Advantages :

-

Single-step synthesis.

-

No need for carboxyl protection.

Limitations :

-

Competing hydrolysis of benzoyl chloride in aqueous media reduces yield.

Ester Protection-Deprotection Strategy

To avoid side reactions, the carboxyl group of norvaline is protected as a methyl ester prior to acylation.

Step 1: Esterification of Norvaline

Norvaline is treated with methanol under acidic conditions:

\text{CH}_3\text{OH, H}_2\text{SO}_4, 60^\circ\text{C, 6 hours} \rightarrow \text{Methyl norvalinate (95% yield)}

Step 2: Acylation with Benzoyl Chloride

The esterified norvaline reacts with benzoyl chloride in the presence of a base:

-

Methyl norvalinate (1.45 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in dry THF.

-

Benzoyl chloride (1.41 g, 10 mmol) is added at 0°C, stirred for 4 hours.

-

Extraction with ethyl acetate and evaporation yields methyl 2-benzamidopentanoate (89% yield).

Step 3: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the carboxylic acid:

\text{NaOH (2M), 80}^\circ\text{C, 2 hours} \rightarrow \text{this compound (91% yield)}

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 81% |

| Purity (NMR) | ≥98% |

Advantages :

-

Higher yield due to reduced side reactions.

-

Suitable for scale-up.

Alternative Method: Ammonolysis of Activated Intermediates

Activated intermediates like acyl chlorides or mixed anhydrides can facilitate acylation.

Procedure :

-

Norvaline is converted to its acyl chloride using thionyl chloride.

-

The acyl chloride reacts with benzamide in the presence of a base (e.g., pyridine).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 3 hours |

Limitations :

-

Requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 68–72 | 95 | Low | Moderate |

| Ester Protection | 81 | 98 | Moderate | High |

| Activated Intermediates | 65–70 | 93 | High | Low |

Critical Findings and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Benzamidopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Various reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamidopentanoic acid derivatives.

Scientific Research Applications

2-Benzamidopentanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Benzamidopentanoic acid involves its interaction with specific molecular targets and pathways. The benzamido group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Impact of Chain Length and Substituents

- Aliphatic Chain Length: The pentanoic acid chain in this compound provides greater conformational flexibility compared to shorter analogs like 2-benzamido-3-methylbutanoic acid (butanoic acid) or 2-benzamido-2-phenylacetic acid (acetic acid). This flexibility may enhance interactions with hydrophobic binding pockets in enzymes or receptors .

Stereochemical and Functional Group Variations

- Enantiomeric Differences: The (S)-configuration of this compound may confer distinct chiral recognition properties compared to racemic mixtures or (R)-enantiomers of analogs like (R)-2-acetamido-2-phenylacetic acid. Such differences are crucial in drug design, where enantiopurity often dictates efficacy .

- Aromatic vs. Aliphatic Groups : The phenyl group in 2-benzamido-2-phenylacetic acid introduces additional aromaticity, which could enhance binding via π-π stacking but may also increase metabolic clearance rates due to higher hydrophobicity .

Biological Activity

2-Benzamidopentanoic acid, a derivative of pentanoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzamide moiety that may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a pentanoic acid backbone with a benzamide substituent, which is crucial for its biological activity.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Matrix Metalloproteinase Inhibition : The compound has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which plays a critical role in cancer progression and tissue remodeling. In vitro studies demonstrated that this compound induces apoptosis in chronic myeloid leukemia cell lines by downregulating MMP-2 expression and promoting cell cycle arrest .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited an IC50 value of approximately 17.9 μM against the K562 cell line, indicating potent antiproliferative activity .

- Anti-invasive Properties : The compound also demonstrated anti-invasive properties by significantly reducing the invasive capabilities of cancer cells in vitro. This suggests potential applications in cancer therapy, particularly in preventing metastasis .

Case Studies

Several case studies highlight the therapeutic implications of compounds related to this compound:

- Chronic Myeloid Leukemia (CML) : A study focusing on the effects of MMP-2 inhibitors in CML demonstrated that compounds like this compound could induce apoptosis and inhibit cell migration, offering new avenues for treatment strategies in hematological malignancies .

- Antimicrobial Efficacy : Research into pentanoic acid derivatives has shown promising results in antimicrobial activity, suggesting that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent against resistant strains .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

| Activity | Mechanism | IC50 Value | Target |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis via MMP-2 inhibition | 17.9 μM | K562 (CML cell line) |

| Anti-invasive | Reduces invasion capabilities | Not specified | K562 (CML cell line) |

| Antimicrobial Potential | Broad-spectrum activity suggested | Not specified | Various pathogens |

Q & A

Q. What are the common synthetic routes for 2-Benzamidopentanoic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via coupling reactions between pentanoic acid derivatives and benzamide groups. A common method involves:

- Step 1 : Activation of the carboxylic acid moiety (e.g., using carbodiimides like EDC or DCC) to form an active ester intermediate.

- Step 2 : Nucleophilic acyl substitution with benzamide derivatives under controlled pH (6–8) to prevent racemization.

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .

Reaction temperature (optimized at 0–25°C) and solvent choice (e.g., DMF or THF) significantly affect yield, with higher temperatures risking decomposition.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Q. How does the solubility profile of this compound in various solvents impact its application in peptide synthesis?

- Polar solvents (DMSO, DMF) : High solubility (>50 mg/mL) facilitates coupling reactions but may require removal via lyophilization.

- Aqueous buffers (pH 7–9) : Moderate solubility (~10 mg/mL), suitable for bioconjugation but may precipitate at lower pH.

- Non-polar solvents (ethyl acetate) : Poor solubility (<1 mg/mL), limiting utility in hydrophobic environments .

Pre-solubilization in DMSO followed by dilution into reaction buffers is recommended to avoid aggregation .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound when used as a building block in sensitive bioassays?

Batch variability arises from residual solvents, salt content, or impurities. Mitigation strategies include:

- Quality Control : Request additional analyses (e.g., peptide content quantification via amino acid analysis, TFA removal validation) .

- Standardization : Pre-dissolve the compound in a consistent solvent system and validate concentration via UV absorbance (ε = 150 M⁻¹cm⁻¹ at 280 nm).

- Data Normalization : Include internal controls (e.g., spiked standards) in assays to correct for batch-specific effects .

Q. What strategies are effective in resolving contradictions between studies reporting divergent biological activities of this compound derivatives?

- Meta-analysis : Use clustered data frameworks to account for nested variables (e.g., cell line heterogeneity, assay protocols) .

- Reproducibility Checks : Validate key findings under standardized conditions (pH, temperature, solvent).

- Structural Re-evaluation : Employ X-ray crystallography or 2D-NMR to confirm stereochemical integrity, as minor enantiomeric impurities (e.g., <5% R-isomer) can skew activity .

Q. What considerations are critical when designing experiments to investigate the stereochemical effects of this compound in chiral environments?

- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (S)- and (R)-isomers .

- Dynamic Kinetic Resolution : Monitor racemization rates under physiological conditions (37°C, pH 7.4) via circular dichroism (CD) spectroscopy.

- Biological Assay Design : Test both enantiomers in parallel, as differential binding to chiral receptors (e.g., GPCRs) may explain activity disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.